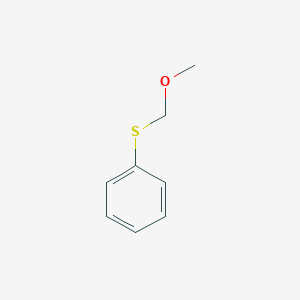

Methoxymethyl phenyl sulfide

Description

Properties

IUPAC Name |

methoxymethylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-9-7-10-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXQVNXSQCRWEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCSC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337418 | |

| Record name | Methoxymethyl phenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13865-50-4 | |

| Record name | [(Methoxymethyl)thio]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13865-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxymethyl phenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Methoxymethyl Phenyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxymethyl phenyl sulfide, also known by its synonyms α-methoxythioanisole and methyl phenylthiomethyl ether, is a versatile organic sulfur compound. Its unique structural features, combining a phenylthio group with a methoxymethyl ether, make it a valuable intermediate in various synthetic transformations. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity, with a focus on quantitative data and detailed experimental protocols to support research and development activities.

Chemical Structure and Properties

This compound possesses a molecular formula of C₈H₁₀OS and a molecular weight of 154.23 g/mol . The structure features a phenyl ring attached to a sulfur atom, which is in turn bonded to a methoxymethyl group. This arrangement of atoms imparts specific chemical characteristics to the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing a quick reference for experimental planning.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀OS | |

| Molecular Weight | 154.23 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 113-114 °C at 18 mmHg | [1] |

| Density | 1.047 g/mL at 25 °C | |

| Refractive Index (n₂₀/D) | 1.5632 | |

| Flash Point | 95 °C (203 °F) - closed cup | |

| CAS Number | 13865-50-4 |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the expected and reported spectral data.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20-7.50 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.90 | Singlet | 2H | Methylene protons (-S-CH₂-O-) |

| ~3.40 | Singlet | 3H | Methyl protons (-O-CH₃) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| ~137 | Quaternary aromatic carbon (C-S) |

| ~129 | Aromatic carbons (ortho, meta) |

| ~127 | Aromatic carbon (para) |

| ~77 | Methylene carbon (-S-CH₂-O-) |

| ~57 | Methyl carbon (-O-CH₃) |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2950, ~2820 | Medium | Aliphatic C-H stretch (CH₃ and CH₂) |

| ~1580, ~1480 | Medium | Aromatic C=C skeletal vibrations |

| ~1100 | Strong | C-O-C stretch (ether) |

| ~740, ~690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

MS (Mass Spectrometry)

| m/z | Relative Intensity | Possible Fragment Ion |

| 154 | Moderate | [M]⁺ (Molecular ion) |

| 123 | High | [M - OCH₃]⁺ |

| 109 | Moderate | [C₆H₅S]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

| 45 | High | [CH₂OCH₃]⁺ |

Synthesis and Reactivity

This compound is primarily synthesized through the nucleophilic substitution of a suitable leaving group by thiophenol or its corresponding thiolate. It serves as a precursor for the synthesis of other important sulfur-containing compounds.

Synthesis of this compound

A common method for the preparation of this compound involves the condensation of thiophenol with chloromethyl methyl ether under basic conditions.[1]

Experimental Protocol: Synthesis from Thiophenol and Chloromethyl Methyl Ether

Materials:

-

Thiophenol

-

Chloromethyl methyl ether (Caution: Carcinogen)

-

A suitable base (e.g., sodium hydroxide, triethylamine)

-

Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a solution of thiophenol (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base (1.1 equivalents) at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes to form the sodium thiophenolate in situ.

-

Slowly add a solution of chloromethyl methyl ether (1.05 equivalents) in the same anhydrous solvent to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation to yield a colorless liquid.

Key Reactions of this compound

This compound undergoes several important transformations, primarily involving the sulfur atom.

1. Oxidation to Sulfoxide and Sulfone:

The sulfur atom in this compound can be selectively oxidized to form the corresponding sulfoxide or sulfone, which are valuable synthetic intermediates. The choice of oxidizing agent and reaction conditions determines the final product. For instance, solvent-free permanganate oxidation yields methoxymethyl phenyl sulfone.

Experimental Protocol: Oxidation to Methoxymethyl Phenyl Sulfone with Potassium Permanganate

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

A suitable solvent (e.g., acetic acid, acetone, or solvent-free conditions can be employed)

-

Sodium bisulfite (for quenching)

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve this compound (1.0 equivalent) in the chosen solvent (if not solvent-free).

-

Slowly add potassium permanganate (approximately 2.2 equivalents for oxidation to the sulfone) in portions to the stirred solution. The reaction is exothermic, so cooling may be necessary.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

After the reaction is complete, quench the excess permanganate by the careful addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and the manganese dioxide precipitate dissolves.

-

Extract the product with dichloromethane.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude methoxymethyl phenyl sulfone.

-

The crude product can be further purified by recrystallization or column chromatography.

2. Meisenheimer Rearrangement Precursor:

This compound can be oxidized to methoxymethyl phenyl sulfoxide, which is a precursor for the Meisenheimer rearrangement to form methoxymethyl benzenesulfenate. This rearrangement is a key step in the synthesis of various organic compounds.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. In case of exposure, seek immediate medical attention. Store in a tightly sealed container in a cool, dry place away from oxidizing agents. It is important to note that a key reagent in its synthesis, chloromethyl methyl ether, is a known carcinogen and requires stringent handling protocols.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined chemical and physical properties. This guide has provided a detailed overview of its structure, spectroscopic characteristics, and key synthetic methodologies and reactions. The provided experimental protocols offer a starting point for researchers to utilize this compound in their synthetic endeavors. As with all chemical procedures, appropriate safety measures must be strictly adhered to.

References

An In-depth Technical Guide to Methoxymethyl Phenyl Sulfide: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxymethyl phenyl sulfide, a versatile reagent in organic synthesis. The document details its historical context, synthesis methodologies, and key chemical transformations. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and workflows.

Introduction and Historical Context

Its primary significance lies in its role as a precursor to other valuable synthetic intermediates. Notably, it can be oxidized to methoxymethyl phenyl sulfoxide, which then undergoes a Meisenheimer rearrangement to form methoxymethyl benzenesulfenate.[1][2] This reactivity profile makes it a useful building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀OS | [1][3] |

| Molecular Weight | 154.23 g/mol | [1][3] |

| CAS Number | 13865-50-4 | [1][3] |

| Boiling Point | 113-114 °C at 18 mmHg | [1][4] |

| Density | 1.047 g/mL at 25 °C | [1][4] |

| Refractive Index (n20/D) | 1.5632 | [1][4] |

| Flash Point | 95 °C (203 °F) - closed cup | [1] |

Synthesis of this compound

Two primary methods for the synthesis of this compound have been reported.[4] The first involves the condensation of thiophenol with chloromethyl methyl ether, while the second utilizes the reaction of thiophenol with dimethoxymethane in the presence of a Lewis acid catalyst.

Synthesis via Thiophenol and Chloromethyl Methyl Ether

This method relies on the nucleophilic substitution of the chloride in chloromethyl methyl ether by the thiophenolate anion.

Synthesis via Thiophenol and Dimethoxymethane

This alternative synthesis involves the boron trifluoride etherate-catalyzed reaction of thiophenol with dimethoxymethane.[4]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound as adapted from the literature.

Synthesis of this compound from Thiophenol and Dimethoxymethane

Reference: Hackett, S., & Livinghouse, T. (1986). A new method for the synthesis of α-alkoxy and α-acyloxy sulfides. The Journal of Organic Chemistry, 51(6), 879–884.

Materials:

-

Thiophenol

-

Dimethoxymethane

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of thiophenol (1.0 equivalent) in anhydrous diethyl ether, add dimethoxymethane (1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add boron trifluoride etherate (0.1 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound.

¹H and ¹³C NMR Data

| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.45 - 7.20 | m | 5H | Ar-H | |

| 4.95 | s | 2H | -S-CH₂-O- | |

| 3.45 | s | 3H | -O-CH₃ |

| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |

| 136.5 | Ar-C (quaternary) | |

| 129.0 | Ar-CH | |

| 128.5 | Ar-CH | |

| 126.0 | Ar-CH | |

| 78.0 | -S-CH₂-O- | |

| 56.5 | -O-CH₃ |

Note: NMR data is representative and may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 | w | C-H stretch (aromatic) |

| 2930 | m | C-H stretch (aliphatic) |

| 1580 | m | C=C stretch (aromatic) |

| 1475 | m | C=C stretch (aromatic) |

| 1100 | s | C-O stretch (ether) |

| 740 | s | C-H bend (aromatic) |

| 690 | s | C-H bend (aromatic) |

w = weak, m = medium, s = strong

Chemical Reactivity and Applications

This compound is a key intermediate in several important organic transformations.

As illustrated above, the sulfide can be selectively oxidized to the corresponding sulfoxide. Further oxidation yields the sulfone.[1][2] The sulfoxide is particularly interesting as it can undergo a[1][5]-sigmatropic rearrangement, known as the Meisenheimer rearrangement, to provide methoxymethyl benzenesulfenate.[1][2] This reactivity makes this compound a valuable tool for the introduction of the methoxymethylthio group and for the synthesis of various sulfur-containing compounds. Its utility in palladium-catalyzed cross-coupling reactions has also been explored, further expanding its applications in modern organic synthesis.

References

Methoxymethyl Phenyl Sulfide: A Technical Guide to its Synthesis, Reactivity, and Physicochemical Properties

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of methoxymethyl phenyl sulfide, a versatile reagent in organic synthesis. While initial interest may lie in a potential biological mechanism of action, current scientific literature positions this compound primarily as a valuable precursor and reactant in various chemical transformations. This document will focus on its synthesis, key reactions, and physical properties, presenting data in a structured format to facilitate its application in a research and development setting.

Physicochemical Properties

This compound is a colorless to pale yellow liquid. Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 13865-50-4 | |

| Molecular Formula | C₈H₁₀OS | [] |

| Molecular Weight | 154.23 g/mol | [] |

| Boiling Point | 113-114 °C at 18 mmHg | |

| Density | 1.047 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.5632 |

Synthesis of this compound

The synthesis of this compound can be achieved through two primary methods, both involving the reaction of thiophenol.

Experimental Protocols:

Method 1: Condensation with Chloromethyl Methyl Ether [2] This method involves the base-catalyzed condensation of thiophenol with chloromethyl methyl ether.

-

Reactants: Thiophenol, chloromethyl methyl ether, a suitable base (e.g., sodium hydroxide or triethylamine).

-

Solvent: A suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Procedure: To a solution of thiophenol and the base in the chosen solvent, chloromethyl methyl ether is added dropwise at a controlled temperature (typically 0 °C to room temperature). The reaction is stirred until completion, monitored by techniques like Thin Layer Chromatography (TLC). Work-up involves quenching the reaction, extraction with an organic solvent, and purification by distillation or column chromatography.

Method 2: Condensation with Dimethoxymethane [2] This alternative synthesis route utilizes a Lewis acid catalyst.

-

Reactants: Thiophenol, dimethoxymethane.

-

Catalyst: Boron trifluoride etherate (BF₃·OEt₂).

-

Procedure: Thiophenol is reacted with dimethoxymethane in the presence of a catalytic amount of boron trifluoride etherate. The reaction mixture is stirred, and progress is monitored. Upon completion, the reaction is worked up by neutralizing the catalyst, followed by extraction and purification of the product.

Key Reactions and Mechanisms

This compound serves as a precursor in several important organic transformations.

Oxidation to Sulfoxide and Sulfone

This compound can be selectively oxidized to either the corresponding sulfoxide or sulfone.

-

Oxidation to Methoxymethyl Phenyl Sulfoxide: This oxidation is a key step as the resulting sulfoxide is a substrate for the Meisenheimer rearrangement.[3]

-

Reagent: meta-Chloroperoxybenzoic acid (m-CPBA).

-

Protocol: The oxidation is typically carried out by treating this compound with one equivalent of m-CPBA in a chlorinated solvent like dichloromethane at low temperatures (e.g., 0 °C) to prevent overoxidation.

-

-

Oxidation to Methoxymethyl Phenyl Sulfone: A stronger oxidizing agent or harsher conditions will lead to the sulfone.

-

Reagent: Potassium permanganate (KMnO₄) under solvent-free conditions.

-

Protocol: This reaction involves the direct treatment of this compound with potassium permanganate in the absence of a solvent, providing a "green" chemistry approach.

-

Meisenheimer Rearrangement of Methoxymethyl Phenyl Sulfoxide

Methoxymethyl phenyl sulfoxide, synthesized from the sulfide, undergoes a Meisenheimer rearrangement to form methoxymethyl benzenesulfenate.[3][4] This rearrangement is a[2][4]-sigmatropic shift. The resulting sulfenate is unstable and can further disproportionate.[3]

Palladium-Catalyzed Cyclization Reactions

(ortho-Alkynyl phenyl)(methoxymethyl) sulfides are important substrates in palladium-catalyzed reactions to synthesize complex heterocyclic structures.

-

Asymmetric Cyclization-Dimerization: This reaction, catalyzed by a palladium(II) bisoxazoline (box) complex, leads to the formation of axially chiral bibenzothiophenes.[][5] The box ligand is crucial for enhancing the electrophilicity of the palladium center, which promotes the dimerization.[5]

-

Cyclization-Carbonylation-Cyclization Coupling Reaction: This cascade reaction, also catalyzed by palladium(II)-box complexes, affords symmetrical ketones bearing two benzo[b]thiophene groups.[6][7] Molecular oxygen can be used as a terminal oxidant in a "triple-catalysis" system, making the process more environmentally friendly.[8][9]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, primarily serving as a precursor to sulfoxides, sulfones, and as a component in the synthesis of complex sulfur-containing heterocycles through palladium catalysis. While the current body of scientific literature does not support a defined biological mechanism of action for this compound itself, its derivatives, such as the resulting benzothiophenes, are classes of compounds with known biological activities.[7] Therefore, its utility for researchers, scientists, and drug development professionals lies in its role as a key building block in the synthesis of potentially bioactive molecules. Further research into the biological activities of the products derived from this compound may reveal indirect pharmacological relevance.

References

- 2. This compound | 13865-50-4 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric Cyclizative Dimerization of (ortho-Alkynyl Phenyl) (Methoxymethyl) Sulfides with Palladium(II) Bisoxazoline Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A cyclization–carbonylation–cyclization coupling reaction of (ortho-alkynyl phenyl) (methoxymethyl) sulfides with the palladium(ii)-bisoxazoline catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. A cyclization–carbonylation–cyclization coupling reaction of (ortho-alkynyl phenyl) (methoxymethyl) sulfides with the palladium(ii)-bisoxazoline catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Palladium(II) Catalyzed Cyclization-Carbonylation-Cyclization Coupling Reaction of (ortho-Alkynyl Phenyl) (Methoxymethyl) Sulfides Using Molecular Oxygen as the Terminal Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palladium(II) Catalyzed Cyclization-Carbonylation-Cyclization Coupling Reaction of (ortho-Alkynyl Phenyl) (Methoxymethyl) Sulfides Using Molecular Oxygen as the Terminal Oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of Methoxymethyl Phenyl Sulfide: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for methoxymethyl phenyl sulfide (CAS No. 13865-50-4), a versatile reagent in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's spectral characteristics. While publicly available, comprehensive datasets for this compound are limited, this guide synthesizes available information and provides general experimental protocols for acquiring such data.

Molecular Structure and Properties

This compound, with the linear formula C₆H₅SCH₂OCH₃, has a molecular weight of 154.23 g/mol . It is a key intermediate in various organic transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. While specific, publicly available high-resolution spectra for this compound are not readily found, the expected chemical shifts can be predicted based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methylene protons of the -SCH₂O- group, and the methyl protons of the methoxy group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule, including the carbons of the phenyl ring, the methylene carbon, and the methoxy carbon.

Table 1: Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Phenyl-H | 7.2 - 7.5 | Multiplet | 5H |

| -SCH₂O- | ~4.8 | Singlet | 2H |

| -OCH₃ | ~3.4 | Singlet | 3H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | ||

| Phenyl C (quaternary) | ~137 | ||

| Phenyl C-H | 125 - 130 | ||

| -SCH₂O- | ~75 | ||

| -OCH₃ | ~57 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to C-H, C-O, C-S, and aromatic C=C bonds. While a publicly available, detailed peak list is not available, SpectraBase indicates the availability of an FTIR spectrum.[1]

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 3000 | Medium |

| C-O-C stretch (ether) | 1050 - 1150 | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium |

| C-S stretch | 600 - 800 | Weak to Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound would show the molecular ion peak (M⁺) at m/z 154. Key fragmentation pathways would likely involve the cleavage of the C-S and C-O bonds.

Table 3: Expected Mass Spectrometry Data for this compound

| m/z | Possible Fragment Ion |

| 154 | [C₈H₁₀OS]⁺ (Molecular Ion) |

| 123 | [C₇H₇S]⁺ |

| 109 | [C₆H₅S]⁺ |

| 77 | [C₆H₅]⁺ |

| 45 | [CH₂OCH₃]⁺ |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality spectroscopic data. The following are generalized procedures for the techniques discussed.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean 5 mm NMR tube.

-

For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) may be added.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate pulse sequences and parameters (e.g., number of scans, relaxation delay).

-

Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a small drop of neat this compound onto the surface of an ATR (Attenuated Total Reflectance) crystal or between two KBr or NaCl plates.

-

Ensure a thin, uniform film is formed.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as transmittance or absorbance.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, methanol). The concentration should be in the low ppm range.

Data Acquisition:

-

Inject the sample solution into the gas chromatograph (GC) coupled to the mass spectrometer (MS).

-

The compound will be separated from the solvent and any impurities on the GC column.

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The molecules are ionized (e.g., by electron impact).

-

The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of thiophenol with chloromethyl methyl ether in the presence of a base. This reaction provides a straightforward method for the preparation of the target compound.

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to the Safety and Handling of Methoxymethyl Phenyl Sulfide

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for all laboratory reagents is paramount. This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses related to Methoxymethyl Phenyl Sulfide (CAS No. 13865-50-4).

Core Safety and Physical Properties

This compound is a combustible liquid that requires careful handling to prevent exposure and ensure a safe laboratory environment.[1] The following table summarizes its key quantitative safety and physical data.

| Property | Value | Source |

| Molecular Formula | C8H10OS | [2] |

| Molecular Weight | 154.23 g/mol | [2] |

| Appearance | Colorless to Almost colorless clear liquid | TCI Chemicals |

| Boiling Point | 113-114 °C at 18 mmHg | [1][2] |

| Density | 1.047 g/mL at 25 °C | [1][2] |

| Flash Point | 95 °C (203 °F) - closed cup | [1] |

| Refractive Index | n20/D 1.5632 | [1][2] |

Hazard Identification and GHS Classifications

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its primary hazards include:

-

Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Skin irritation (Category 2), H315: Causes skin irritation.

-

Short-term (acute) aquatic hazard (Category 1), H400: Very toxic to aquatic life.

-

Long-term (chronic) aquatic hazard (Category 1), H410: Very toxic to aquatic life with long lasting effects.

It is also noted to have a stench.[3] The toxicological properties of this chemical have not been thoroughly investigated.[3]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize risks associated with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

To ensure a safe working environment, appropriate engineering controls and personal protective equipment must be utilized.

-

Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4] Safety showers and eyewash stations should be readily accessible.[5]

-

Personal Protective Equipment :

-

Eye/Face Protection : Chemical splash goggles that meet ANSI Z87.1 standards are required. A face shield should be worn when there is a significant risk of splashing.[6]

-

Hand Protection : Chemical-resistant gloves, such as disposable nitrile gloves, should be worn to prevent skin contact.[6]

-

Skin and Body Protection : A laboratory coat should be worn and fully buttoned.[6] For larger quantities or in situations with a higher risk of exposure, additional protective clothing and boots may be necessary.

-

Respiratory Protection : If working outside of a fume hood or if there is a risk of generating aerosols or vapors, a NIOSH/MSHA approved respirator should be used.[6]

-

Handling and Storage Procedures

-

Handling : Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[4] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in areas where the chemical is handled.

-

Storage : Store in a cool, dark, and well-ventilated place.[5] Keep the container tightly closed.[5] Store away from incompatible materials such as oxidizing agents.

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

First Aid Measures

-

Inhalation : Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[5] If the person is not breathing, give artificial respiration.[3] Seek medical attention if you feel unwell.

-

Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water.[3] If skin irritation occurs, get medical advice.

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[3] If eye irritation persists, seek medical attention.

-

Ingestion : Rinse mouth with water.[3] Do NOT induce vomiting.[7] Call a poison center or doctor if you feel unwell.[3]

Accidental Release Measures

In the case of a spill, ensure adequate ventilation and wear appropriate personal protective equipment.[5] Keep unnecessary personnel away.[8] Absorb the spilled material with an inert absorbent such as sand, silica gel, or sawdust.[5] Collect the absorbed material and place it into a suitable, closed container for disposal.[4][5] Prevent the product from entering drains as it is very toxic to aquatic life.[9]

Firefighting Measures

-

Suitable Extinguishing Media : Use dry chemical, foam, water spray, or carbon dioxide.

-

Unsuitable Extinguishing Media : Do not use solid streams of water.

-

Specific Hazards : The substance may decompose upon combustion or at high temperatures to generate poisonous fumes, including carbon dioxide, carbon monoxide, and sulfur oxides.[5] Vapors are heavier than air and may form explosive mixtures with air.[9]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus and full protective gear.[5][7]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5] Disposal should be in accordance with local, regional, and national hazardous waste regulations.[5] Do not allow the material to be released into the environment.

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical familiarize themselves with this information and the relevant Safety Data Sheet before commencing any work.

References

- 1. 甲氧基甲基苯硫醚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 13865-50-4 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. fishersci.com [fishersci.com]

- 6. benchchem.com [benchchem.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. cdn.chemservice.com [cdn.chemservice.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

The Solubility Profile of Methoxymethyl Phenyl Sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxymethyl phenyl sulfide (MMP-sulfide), with the chemical formula C₆H₅SCH₂OCH₃, is an organic compound of interest in various synthetic pathways. Understanding its solubility in common laboratory solvents is critical for its application in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on its structural characteristics and by drawing comparisons with analogous compounds. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines theoretical principles with data from structurally similar molecules to offer a predictive solubility profile. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a liquid compound like this compound is provided, alongside a visual representation of the underlying principles of solubility.

Introduction

This compound is a thioether containing both an aromatic phenyl group and a methoxymethyl group. The interplay of these functional groups dictates its physical and chemical properties, including its solubility. The molecule possesses a non-polar phenyl ring and a polar ether linkage, imparting a degree of amphiphilicity. However, the dominance of the hydrophobic phenyl group and the overall molecular structure suggests limited aqueous solubility and better solubility in organic solvents. Predicting the solubility of a compound is often guided by the principle of "like dissolves like," which states that substances with similar polarities tend to be miscible or soluble in one another.

Predicted Solubility of this compound

A thorough search of scientific databases and chemical literature did not yield quantitative experimental data for the solubility of this compound in common solvents. Therefore, the following table summarizes the predicted solubility based on its chemical structure and a comparative analysis with structurally related compounds such as anisole (methoxybenzene) and thioanisole (methyl phenyl sulfide).

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent Category | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Insoluble | The large, non-polar phenyl group and the thioether linkage significantly reduce its ability to form hydrogen bonds with water, leading to very low miscibility. Thioanisole is reported to be insoluble in water.[1][2] |

| Methanol, Ethanol | Soluble | The alkyl chains of these alcohols can interact with the non-polar parts of MMP-sulfide, while the hydroxyl groups can have some interaction with the ether oxygen, leading to good solubility. Anisole and thioanisole are soluble in alcohols.[2][3] | |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | Soluble | These solvents can induce dipoles and engage in dipole-dipole interactions with the polar ether part of the molecule, while their organic nature allows for favorable interactions with the phenyl ring. Anisole is very soluble in acetone. |

| Non-Polar | Hexane, Toluene, Diethyl Ether, Chloroform | Soluble to Very Soluble | The non-polar nature of these solvents allows for strong van der Waals interactions with the phenyl ring and the rest of the molecule. Anisole and thioanisole are soluble in ether and benzene (a compound similar to toluene).[2][3] Thioanisole is highly soluble in hexane and chloroform. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid compound like this compound in various solvents. This method is based on the visual determination of miscibility for liquid-liquid systems.

Objective: To determine the qualitative solubility (miscible, partially miscible, or immiscible) and an approximate quantitative solubility of this compound in a range of common solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

A selection of common solvents (e.g., water, ethanol, acetone, hexane) of analytical grade

-

Calibrated pipettes or micropipettes and tips

-

Small, clear glass vials with screw caps

-

Vortex mixer

-

Constant temperature water bath or incubator

-

Analytical balance

Procedure:

-

Preparation: Ensure all glassware is clean and dry. Label vials for each solvent to be tested.

-

Qualitative Assessment (Miscibility): a. Add 1 mL of the chosen solvent to a labeled vial. b. Add 1 mL of this compound to the same vial. c. Cap the vial and vortex for 1-2 minutes to ensure thorough mixing. d. Allow the vial to stand undisturbed for at least 15 minutes at a constant temperature. e. Visually inspect the vial for the presence of a single, clear phase (miscible), two distinct layers (immiscible), or a cloudy/emulsified mixture (partially miscible). Record the observation.

-

Quantitative Assessment (Approximate Solubility for Immiscible/Partially Miscible Systems): a. To a vial containing a known volume (e.g., 5 mL) of the solvent, add a small, precisely measured volume (e.g., 10 µL) of this compound. b. Cap the vial and vortex until the solute is fully dissolved. c. Continue adding small, known increments of this compound, vortexing after each addition, until a persistent second phase (cloudiness or separate layer) is observed. d. The total volume of this compound added before the saturation point is reached can be used to calculate the approximate solubility in terms of volume/volume percentage or converted to a mass/volume concentration using the density of this compound.

-

Data Recording: For each solvent, record the qualitative observation and the quantitative solubility value with the corresponding temperature.

Visualization of Solubility Principles

The following diagrams illustrate the theoretical interactions governing the solubility of a molecule like this compound in different types of solvents.

Caption: Interaction diagram for this compound with polar and non-polar solvents.

Caption: A simplified workflow for the qualitative determination of liquid-liquid solubility.

Conclusion

References

Quantum Chemical Calculations on Methoxymethyl Phenyl Sulfide: A Technical Guide

Introduction

Methoxymethyl phenyl sulfide is a versatile organic compound utilized in various chemical syntheses. Understanding its electronic structure, reactivity, and potential reaction mechanisms at a molecular level is crucial for optimizing existing synthetic routes and for the rational design of new chemical entities in drug development. Quantum chemical calculations provide a powerful in silico approach to elucidate these properties with high accuracy. This technical guide outlines a comprehensive framework for conducting quantum chemical calculations on this compound, presenting typical data, detailed computational protocols, and visualizations of the computational workflow and a representative reaction pathway. This document is intended for researchers, scientists, and professionals in drug development with an interest in applying computational chemistry to understand and predict the behavior of organic molecules.

Data Presentation: Calculated Molecular Properties

Quantum chemical calculations can provide a wealth of quantitative data that describes the geometric, vibrational, and electronic properties of a molecule. The following tables summarize typical results obtained for this compound using Density Functional Theory (DFT), a widely used computational method.

Table 1: Optimized Geometric Parameters

The equilibrium geometry of this compound can be determined through energy minimization calculations. Key bond lengths, bond angles, and dihedral angles provide a precise three-dimensional representation of the molecule's most stable conformation.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Value |

| Bond Length (Å) | C(phenyl) | S | 1.78 | ||

| S | C(methylene) | 1.83 | |||

| C(methylene) | O | 1.41 | |||

| O | C(methyl) | 1.42 | |||

| Bond Angle (°) | C(phenyl) | S | C(methylene) | 100.5 | |

| S | C(methylene) | O | 112.0 | ||

| C(methylene) | O | C(methyl) | 113.5 | ||

| Dihedral Angle (°) | C(phenyl) | S | C(methylene) | O | 75.0 |

| S | C(methylene) | O | C(methyl) | 178.0 |

Note: These are representative values. Actual values will vary depending on the level of theory and basis set used.

Table 2: Calculated Vibrational Frequencies

Vibrational frequency calculations are essential for confirming that an optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies) and for predicting the infrared (IR) spectrum of the molecule.

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(C-H, phenyl) | 3050 - 3100 | Aromatic C-H stretching |

| ν(C-H, methyl) | 2950 - 3000 | Methyl C-H stretching |

| ν(C-H, methylene) | 2850 - 2900 | Methylene C-H stretching |

| ν(C-O-C) | 1100 - 1150 | Asymmetric C-O-C stretching |

| ν(C-S) | 680 - 710 | C-S stretching |

Note: Calculated frequencies are often scaled by an empirical factor to better match experimental data.

Table 3: Electronic Properties

The electronic properties of a molecule, such as the energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

| Property | Value (eV) |

| Energy of HOMO | -6.5 |

| Energy of LUMO | 0.5 |

| HOMO-LUMO Gap | 7.0 |

| Dipole Moment (Debye) | 1.5 |

Note: These values are illustrative and highly dependent on the computational method.

Experimental and Computational Protocols

The following section details a typical protocol for performing quantum chemical calculations on this compound.

1. Molecular Structure Preparation

The initial 3D structure of this compound can be built using any molecular modeling software (e.g., Avogadro, GaussView, ChemDraw). The initial geometry should be a reasonable guess of the lowest energy conformation.

2. Geometry Optimization

The initial structure is then optimized to find the geometry with the minimum potential energy. A common and reliable method for this is Density Functional Theory (DFT).

-

Method: DFT is a popular choice due to its balance of accuracy and computational cost.[1] The B3LYP hybrid functional is a widely used and well-validated functional for organic molecules.[2][3][4]

-

Basis Set: A Pople-style basis set such as 6-31G(d) is often sufficient for initial optimizations. For higher accuracy, a larger basis set like 6-311+G(d,p) is recommended.[2][3]

-

Software: These calculations can be performed using software packages like Gaussian, ORCA, or Q-Chem.[3]

3. Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation should be performed at the same level of theory. This serves two purposes:

-

Confirmation of Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Prediction of IR Spectrum: The calculated vibrational frequencies and their intensities can be used to predict the molecule's IR spectrum.

4. Electronic Property Calculations

Once the optimized geometry is obtained, various electronic properties can be calculated.

-

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the molecule's electronic excitability and reactivity.[2][5]

-

Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.[3][5]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge distribution, hybridization, and intramolecular interactions.[2]

5. Reaction Mechanism Studies

For studying the role of this compound in a chemical reaction, the following steps are typically involved:

-

Reactant and Product Optimization: The geometries of all reactants and products in the proposed reaction are optimized.

-

Transition State Search: A transition state (TS) search is performed to locate the saddle point on the potential energy surface that connects the reactants and products. This is a critical step in understanding the reaction's kinetics.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactants and products.

-

Activation Energy Calculation: The activation energy is calculated as the energy difference between the transition state and the reactants. This provides a quantitative measure of the reaction barrier.

Mandatory Visualizations

Computational Workflow

The following diagram illustrates the logical workflow for a comprehensive quantum chemical study of this compound.

Representative Reaction Pathway

Quantum chemical calculations can be used to elucidate reaction mechanisms. For instance, this compound is known to be involved in palladium-catalyzed reactions.[] The following diagram illustrates a simplified, hypothetical reaction pathway that could be studied using the computational methods described above.

References

methoxymethyl phenyl sulfide CAS number and molecular weight

Methoxymethyl phenyl sulfide is a sulfur-containing organic compound that serves as a valuable reagent and building block in organic synthesis. This guide provides an in-depth look at its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented below.

| Property | Value | References |

| CAS Number | 13865-50-4 | [1] |

| Molecular Formula | C8H10OS | [1][] |

| Molecular Weight | 154.23 g/mol | [1][] |

| Synonyms | [(Methoxymethyl)thio]benzene, α-Methoxythioanisole, Methyl phenylthiomethyl ether | [1] |

| Appearance | Colorless to almost colorless clear liquid | |

| Density | 1.047 g/mL at 25 °C | [] |

| Boiling Point | 113-114 °C at 18 mmHg | [] |

| Refractive Index | n20/D 1.5632 | |

| InChI Key | QPXQVNXSQCRWEV-UHFFFAOYSA-N | [] |

| SMILES | COCSc1ccccc1 | [] |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of thiophenol with a methoxymethylating agent.

Materials:

-

Thiophenol

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

-

Chloromethyl methyl ether (MOM-Cl) or Dimethoxymethane

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard glassware for organic synthesis

Procedure:

-

Deprotonation of Thiophenol: To a stirred solution of thiophenol in anhydrous THF under an inert atmosphere, add sodium hydride portion-wise at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes to an hour to ensure complete formation of the sodium thiophenolate salt.

-

Methoxymethylation: Chloromethyl methyl ether is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for several hours or until TLC analysis indicates the consumption of the starting material.

-

Work-up: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Oxidation to Methoxymethyl Phenyl Sulfone

This compound can be oxidized to the corresponding sulfone. One reported method utilizes potassium permanganate in a solvent-free system[3].

Materials:

-

This compound

-

Potassium permanganate (KMnO4)

-

Alumina (Al2O3)

Procedure:

-

Preparation: A mixture of this compound and potassium permanganate is ground together.

-

Reaction: This mixture is then supported on alumina.

-

Microwave Irradiation: The solid mixture is subjected to microwave irradiation for a short period.

-

Isolation: The product, methoxymethyl phenyl sulfone, is extracted from the reaction mixture using a suitable solvent.

Reaction Pathways and Logical Relationships

The following diagrams illustrate key transformations and logical connections involving this compound.

Caption: Synthesis of this compound from thiophenol.

Caption: Oxidation of this compound to the sulfone.

Caption: General deprotection scheme for a MOM-protected thiol.

References

Methodological & Application

Application Notes and Protocols: Use of Methoxymethyl Phenyl Sulfide as a Protecting Group for Alcohols

A Note to the Researcher: Comprehensive literature searches for the direct application of methoxymethyl phenyl sulfide (MMP-S) as a protecting group for alcohols did not yield established protocols or significant quantitative data. The existing research primarily focuses on its synthesis and its use as a precursor for other chemical entities. However, the closely related oxygen analog, the methoxymethyl (MOM) ether, is a widely utilized and well-documented protecting group for alcohols. The principles, mechanisms, and many of the reaction conditions for MOM ethers can serve as a strong theoretical and practical foundation for investigating the potential of MMP-S as a protecting group.

This document, therefore, provides detailed application notes and protocols for the methoxymethyl (MOM) protecting group as a surrogate for MMP-S. Researchers interested in MMP-S are encouraged to adapt these protocols, likely with modifications to account for the differences in reactivity between sulfur and oxygen. For instance, the sulfur atom in MMP-S may influence the Lewis acidity of the molecule and the stability of the protected alcohol, potentially requiring different conditions for both the protection and deprotection steps.

Application Notes: Methoxymethyl (MOM) Ether as a Protecting Group for Alcohols

The methoxymethyl (MOM) ether is a popular choice for the protection of alcohols in multi-step organic synthesis. It is valued for its ease of introduction, stability under a range of conditions, and reliable deprotection methods.

Key Features:

-

Stability: MOM ethers are stable to a wide range of non-acidic reagents, including strong bases, organometallics (Grignard and organolithium reagents), hydrides (e.g., LiAlH4, NaBH4), and many oxidizing and reducing agents.[1][2]

-

Lability: The MOM group is readily cleaved under acidic conditions, which allows for selective deprotection in the presence of other acid-sensitive groups if the conditions are carefully chosen.[2][3]

-

Introduction: The protection of alcohols as MOM ethers is typically achieved by an SN2-type reaction using methoxymethyl chloride (MOM-Cl) or a related reagent in the presence of a non-nucleophilic base.[2][3]

Table 1: Stability and Compatibility of MOM-Protected Alcohols

| Reagent Class | Compatibility | Notes |

| Strong Bases | Stable | e.g., NaH, KOtBu, LDA, n-BuLi |

| Grignard Reagents | Stable | e.g., RMgX |

| Organolithium Reagents | Stable | e.g., RLi |

| Reducing Agents | Stable | e.g., LiAlH4, NaBH4, H2/Pd |

| Oxidizing Agents | Stable | e.g., PCC, PDC, Swern, Dess-Martin |

| Strong Acids | Labile | e.g., HCl, H2SO4, TFA |

| Lewis Acids | Labile | e.g., TMSOTf, BBr3 |

| Fluoride Ion | Stable | e.g., TBAF |

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using Methoxymethyl Chloride (MOM-Cl)

This protocol describes a general procedure for the protection of a primary alcohol using MOM-Cl and a hindered base.

Materials:

-

Primary alcohol

-

Methoxymethyl chloride (MOM-Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq) and anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add N,N-Diisopropylethylamine (DIPEA) (2.0-4.0 eq) to the stirred solution.

-

Slowly add methoxymethyl chloride (MOM-Cl) (1.5-3.0 eq) dropwise to the reaction mixture. Caution: MOM-Cl is a suspected carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired MOM-protected alcohol.

Table 2: Representative Yields for MOM Protection of Alcohols

| Substrate (Alcohol) | Reagents | Solvent | Time (h) | Yield (%) |

| Benzyl alcohol | MOM-Cl, DIPEA | DCM | 16 | >95 |

| 4-Phenyl-1-butanol | MOM-Cl, DIPEA | DCM | 12 | 92 |

| Cyclohexanol | MOM-Cl, NaH | THF | 6 | 85 |

| Geraniol | CH2(OMe)2, P2O5 | DCM | 2 | 90 |

Protocol 2: Deprotection of a MOM-Protected Alcohol using Acid

This protocol describes a general procedure for the acidic cleavage of a MOM ether.

Materials:

-

MOM-protected alcohol

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate or other suitable organic solvent

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)

Procedure:

-

Dissolve the MOM-protected alcohol (1.0 eq) in methanol in a round-bottom flask.

-

Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops) or another suitable acid (e.g., p-toluenesulfonic acid).

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add water to the residue and extract the product with ethyl acetate or another suitable organic solvent (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

If necessary, purify the crude product by silica gel column chromatography to afford the deprotected alcohol.

Table 3: Representative Yields for MOM Deprotection

| Substrate (MOM-ether) | Reagents | Solvent | Time (h) | Yield (%) |

| Benzyl methoxymethyl ether | HCl | Methanol | 1 | >98 |

| 1-(Methoxymethoxy)-4-phenylbutane | p-TsOH | Methanol | 2 | 95 |

| (Methoxymethoxy)cyclohexane | Acetic Acid/THF/H2O | - | 8 | 90 |

| Aromatic MOM Ether | TMSOTf, 2,2'-bipyridyl | Acetonitrile | 0.5 | 93 |

Visualizations

Caption: Mechanism of alcohol protection with MOM-Cl.

Caption: Mechanism of acid-catalyzed MOM deprotection.

References

Application Notes and Protocols: Protection of Primary Alcohols with Methoxymethyl Phenyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the protection of primary alcohols as their methoxymethyl (MOM) ethers using methoxymethyl phenyl sulfide. While the use of methoxymethyl chloride (MOM-Cl) is a common method for this transformation, its carcinogenic nature necessitates the development of safer alternatives.[1][2] this compound, when activated by a thiophilic Lewis acid, presents a viable and potentially safer route to MOM-protected alcohols. This protocol is based on analogous methodologies utilizing similar thioether-based methoxymethylating agents.[1] Standard deprotection protocols for MOM ethers are also provided.

Introduction

The protection of hydroxyl groups is a critical strategy in multi-step organic synthesis, preventing unwanted side reactions and enabling the selective transformation of other functional groups.[2] The methoxymethyl (MOM) ether is a widely used protecting group for alcohols due to its stability under a broad range of basic and nucleophilic conditions, and its facile cleavage under acidic conditions.[3]

Traditionally, MOM ethers are synthesized using methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base.[3][4] However, the high toxicity and carcinogenic properties of MOM-Cl have driven the exploration of alternative reagents.[1][2] One promising alternative is the use of thioether-based reagents, such as this compound, which can be activated under mild conditions to deliver the MOM group to an alcohol. This approach avoids the direct handling of the hazardous MOM-Cl.

This protocol details the protection of a primary alcohol using this compound activated by silver triflate (AgOTf), a thiophilic Lewis acid. The reaction proceeds through the formation of a reactive oxonium ion intermediate, which is then trapped by the alcohol.

Chemical Structures and Reaction Scheme

Protection Reaction:

Deprotection Reaction:

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with this compound

This protocol is adapted from established procedures for the activation of similar thioether-based methoxymethylating agents.[1]

Materials:

-

Primary alcohol

-

This compound

-

Silver triflate (AgOTf)

-

Anhydrous base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine)

-

Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the primary alcohol (1.0 equiv.) and anhydrous base (1.5 equiv.) in anhydrous solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 equiv.).

-

In a separate flask, dissolve silver triflate (1.2 equiv.) in a minimal amount of anhydrous solvent.

-

Slowly add the silver triflate solution to the reaction mixture at 0 °C. A precipitate of silver phenylthiolate may form.

-

Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Filter the mixture through a pad of celite to remove insoluble silver salts.

-

Transfer the filtrate to a separatory funnel and extract with the organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired MOM-protected alcohol.

Protocol 2: Deprotection of the MOM Ether

This is a standard protocol for the acidic cleavage of MOM ethers.

Materials:

-

MOM-protected alcohol

-

Methanol

-

Concentrated hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the MOM-protected alcohol (1.0 equiv.) in methanol.

-

Add a catalytic amount of concentrated hydrochloric acid (a few drops).

-

Stir the reaction at room temperature and monitor its progress by TLC. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary.

-

Once the deprotection is complete, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

If necessary, purify the crude product by flash column chromatography.

Data Presentation

Table 1: Comparison of Reagents for MOM Protection of Primary Alcohols

| Reagent | Activating Agent/Base | Typical Conditions | Yield Range (%) | Key Advantages | Key Disadvantages |

| This compound | Silver Triflate, DIPEA | DCM, 0 °C to rt | (Estimated) 70-95% | Avoids carcinogenic MOM-Cl | Requires stoichiometric silver salt |

| Methoxymethyl chloride (MOM-Cl) | DIPEA | DCM, 0 °C to rt | 85-98% | High yielding, well-established | Highly carcinogenic reagent |

| Dimethoxymethane | P₂O₅ or TfOH | CHCl₃ or DCM, rt | 70-90% | Inexpensive reagents | Requires strong acid catalyst |

| Methoxymethyl-2-pyridylsulfide | Silver Triflate, NaOAc | THF, rt | 80-95% | Mild, neutral conditions | Reagent not as commercially available |

Yields for this compound are estimated based on reported yields for the analogous methoxymethyl-2-pyridylsulfide reagent.[1]

Mandatory Visualizations

Caption: Workflow for the protection and deprotection of a primary alcohol using the MOM group.

Caption: Proposed mechanism for the protection of an alcohol with this compound.

References

Application Notes and Protocols: Methoxymethyl Phenyl Sulfide in the Total Synthesis of Complex Natural Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxymethyl phenyl sulfide (MOM-SPh) is a versatile reagent in organic synthesis, primarily serving as a masked formyl anion equivalent. Its application in the construction of complex molecular architectures, particularly in the total synthesis of natural products, has proven to be a valuable strategy for the introduction of a hydroxymethyl or formyl group. This is achieved through the deprotonation of the methylene group with a strong base to form a nucleophilic species, which can then react with various electrophiles. Subsequent manipulation of the resulting thioether allows for the unmasking of the desired functionality. This application note details the use of this compound in the total synthesis of the complex natural product, Aurantricholone, highlighting its role in a key carbon-carbon bond-forming reaction.

Application in the Total Synthesis of Aurantricholone

In the total synthesis of the benzotropolone/bis(pulvinone) natural product Aurantricholone, researchers utilized lithiated this compound to introduce a key two-carbon unit. This strategic step enabled the construction of a crucial intermediate en route to the complex core of the natural product. The reaction involved the addition of the lithiated species to an ester, followed by further transformations.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthetic step involving this compound in the total synthesis of Aurantricholone.

| Step | Reactants | Reagent | Solvent | Temperature | Time | Product | Yield |

| Acylation of lithiated this compound with methyl 6,7-dimethoxy-3,4-dihydronaphthalene-1-carboxylate.[1] | Methyl 6,7-dimethoxy-3,4-dihydronaphthalene-1-carboxylate, this compound | n-Butyllithium (n-BuLi) | THF | -78 °C to rt | 2 h | 1-(6,7-dimethoxy-3,4-dihydronaphthalen-1-yl)-2-methoxy-2-(phenylthio)ethan-1-one.[1] | 85% |

| Overall Sequence Yield | - | - | - | - | - | - | 36% over 5 steps |

Reaction Pathway

The diagram below illustrates the key bond formation facilitated by lithiated this compound in the synthesis of a crucial intermediate for Aurantricholone.

Caption: Reaction scheme for the acylation of lithiated this compound.

Experimental Protocols

The following is a detailed protocol for the preparation and reaction of lithiated this compound with methyl 6,7-dimethoxy-3,4-dihydronaphthalene-1-carboxylate as performed in the total synthesis of Aurantricholone.[1]

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes (concentration to be noted)

-

Methyl 6,7-dimethoxy-3,4-dihydronaphthalene-1-carboxylate

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Syringes

-

Argon or Nitrogen source for inert atmosphere

-

Cooling bath (dry ice/acetone)

Procedure:

-

Preparation of Lithiated this compound:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add this compound to the cooled THF.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the stirred solution.

-

Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the lithiated species.

-

-

Reaction with the Ester:

-

In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve methyl 6,7-dimethoxy-3,4-dihydronaphthalene-1-carboxylate in anhydrous THF.

-

Cool this solution to -78 °C.

-

Slowly transfer the freshly prepared solution of lithiated this compound to the solution of the ester via cannula or syringe.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

-

Workup and Purification:

-

Allow the reaction mixture to slowly warm to room temperature over a period of 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (EtOAc).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired product, 1-(6,7-dimethoxy-3,4-dihydronaphthalen-1-yl)-2-methoxy-2-(phenylthio)ethan-1-one.

-

Experimental Workflow

The following diagram outlines the general workflow for the experimental protocol described above.

Caption: Workflow for the synthesis of the MOM-SPh adduct.

Conclusion

The use of this compound as a formyl anion equivalent provides an effective method for the introduction of a functionalized two-carbon unit in the synthesis of complex natural products. The example from the total synthesis of Aurantricholone demonstrates a practical application of this reagent, leading to the desired product in high yield under standard laboratory conditions. This methodology is a valuable tool for synthetic chemists engaged in the construction of intricate molecular targets.

References

Application of Methoxymethyl Phenyl Sulfide and the Methoxymethyl (MOM) Protecting Group in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The compound methoxymethyl phenyl sulfide (C₆H₅SCH₂OCH₃) is a thioether that serves as a versatile reagent in organic synthesis. While direct applications in medicinal chemistry as a therapeutic agent are not documented, its primary relevance lies in its role within the broader context of synthetic chemistry, particularly concerning the widely used methoxymethyl (MOM) protecting group. The MOM group is crucial in the multi-step synthesis of complex, biologically active molecules and active pharmaceutical ingredients (APIs).[1]

In medicinal chemistry, protecting groups are essential for masking reactive functional groups, such as hydroxyls, to prevent unwanted side reactions during chemical transformations on other parts of the molecule.[1] The MOM group is favored for its ease of introduction, stability across a range of non-acidic conditions (pH 4-12), and reliable cleavage under acidic conditions.[1][2] This stability profile makes it compatible with many synthetic operations, including oxidation, reduction, and the use of organometallic reagents.

While this compound is known to be used in the preparation of methoxymethyl phenyl sulfoxide, its direct use as a reagent for the introduction of the MOM protecting group onto alcohols in medicinal chemistry is not as commonly documented as the use of methoxymethyl chloride (MOM-Cl) or dimethoxymethane.[3] However, the chemistry of the MOM group itself is central to the synthesis of numerous important pharmaceutical compounds.

A key strategy in complex syntheses is the use of orthogonal protecting groups, which can be removed under different conditions. The MOM group is orthogonal to silyl ethers like tert-butyldimethylsilyl (TBS), as the MOM group is stable to the fluoride reagents used to cleave TBS ethers, and TBS ethers are generally stable to the acidic conditions used to remove the MOM group.[1]

Key Applications of the MOM Group in Medicinal Chemistry:

-

Total Synthesis of Natural Products: The MOM group has been instrumental in the total synthesis of numerous complex natural products with potential therapeutic applications. For instance, it was utilized in the total synthesis of (-)-Kaitocephalin, a potent antagonist of AMPA/KA receptors with neuroprotective properties.[2]

-

Synthesis of Nucleoside Analogs: The MOM group is used to protect hydroxyl groups in the synthesis of modified nucleosides, which are a cornerstone of antiviral and anticancer therapies.[4][5] Protecting the sugar hydroxyls allows for selective modification of the nucleobase.

-

Synthesis of Prostaglandins: Prostaglandins are potent bioactive lipids, and their synthesis requires selective protection of multiple hydroxyl groups. The MOM group can be employed in these synthetic routes.

-

Drug Discovery and Lead Optimization: In the process of drug discovery, the ability to selectively modify different parts of a lead compound is crucial. The MOM group facilitates this by protecting key hydroxyl functionalities, enabling chemists to explore structure-activity relationships.

Quantitative Data Summary

The following tables summarize quantitative data for typical MOM protection and deprotection reactions. Yields are highly substrate-dependent and the data presented are representative examples.

Table 1: MOM Protection of Alcohols - Reaction Conditions and Yields

| Reagent/Catalyst | Substrate Type | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| MOM-Cl, DIPEA | Primary Alcohol | DCM | 0 to 25 | 16 | High | [6] |

| MOM-Cl, NaH | Primary Alcohol | THF | RT | - | High | [2] |

| Dimethoxymethane, P₂O₅ | Primary Alcohol | CHCl₃ | 25 | - | Good | [2] |